

Apoptosis Inducer 31: A Technical Overview

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Compound of Interest

Compound Name: *Apoptosis inducer 31*

Cat. No.: *B15568507*

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Abstract

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and elimination of damaged or cancerous cells. Small molecules that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development. This document provides a detailed technical overview of **Apoptosis Inducer 31**, a small molecule identified as an inducer of caspase-dependent apoptosis. While specific experimental data and detailed signaling pathways for this compound are not extensively documented in publicly available literature, this guide consolidates the known chemical properties and presents the established general mechanisms of caspase-dependent apoptosis that it is reported to trigger. Furthermore, it provides standardized experimental protocols relevant to the study of such compounds.

Chemical Structure and Properties

Apoptosis Inducer 31 is a quinazolinone derivative. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the molecule for researchers in medicinal chemistry and drug design.

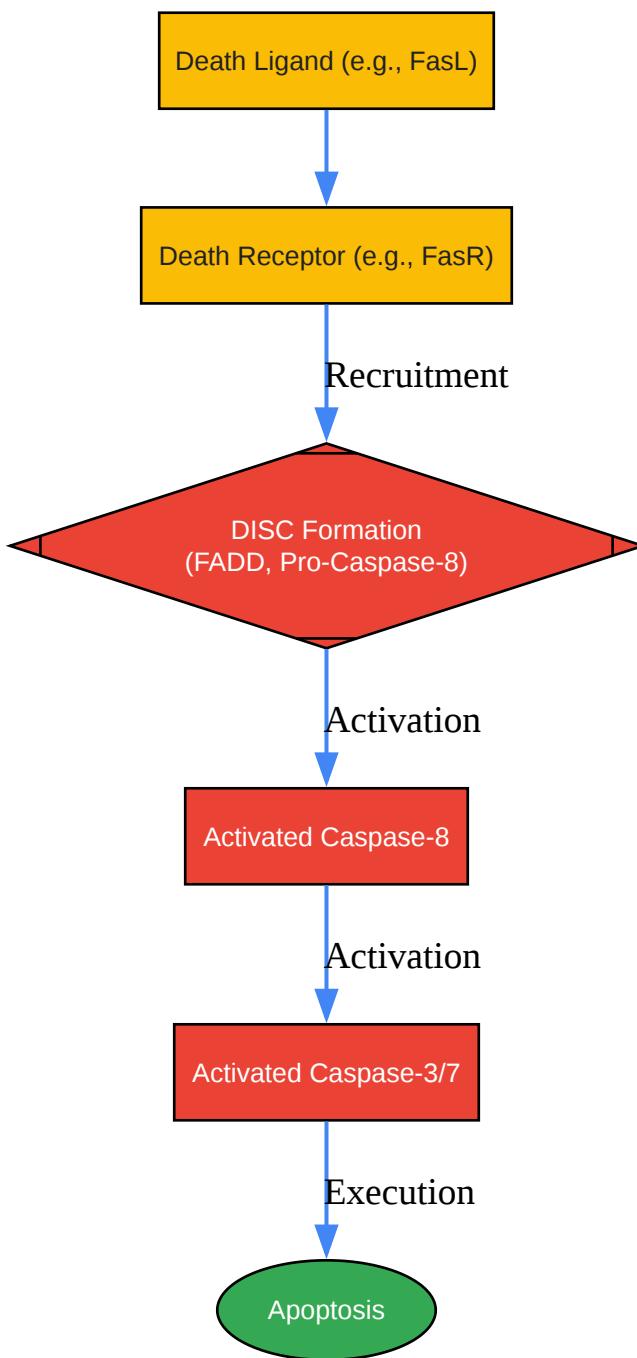
Property	Data	Source
IUPAC Name	2-(4-nitroanilino)-3H-quinazolin-4-one	[PubChem]
Molecular Formula	C ₁₄ H ₁₀ N ₄ O ₃	[PubChem]
Molecular Weight	282.25 g/mol	[PubChem]
SMILES String	C1=CC(=CC=C1NC2=NC3=C C=CC=C3C(=O)N2)N(=O)=O	[PubChem]
Synonyms	HY-170321	[PubChem]

Mechanism of Action: Caspase-Dependent Apoptosis

Apoptosis Inducer 31 is reported to function by inducing caspase-dependent apoptosis.^[1] Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. The activation of these proteases leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cells. Caspase-dependent apoptosis is primarily mediated through two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.^{[2][3]}

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF- α) to their corresponding death receptors on the cell surface. This ligation leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).^[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, to execute apoptosis.



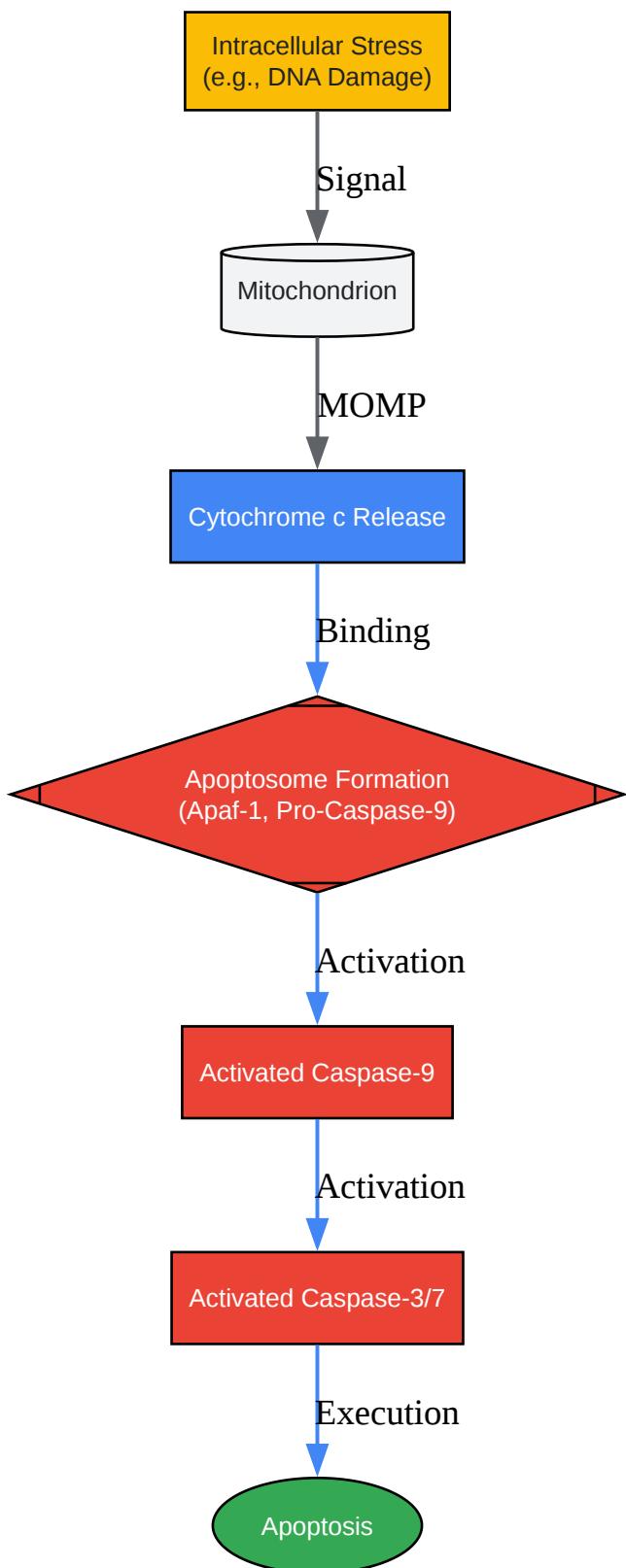
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Caption: The Extrinsic Apoptosis Pathway.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals converge at the mitochondria,

leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.^[5] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits pro-caspase-9 to form a large protein complex known as the apoptosome.^[3] This complex facilitates the activation of caspase-9, which in turn activates the effector caspases-3 and -7, leading to apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins.



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Caption: The Intrinsic Apoptosis Pathway.

Experimental Protocols

While specific experimental data for **Apoptosis Inducer 31** is not available, the following are standard, detailed protocols for assessing apoptosis and caspase activity, which would be essential for characterizing the biological effects of this and similar compounds.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

[6]

Workflow Diagram:



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Caption: Workflow for Annexin V/PI Apoptosis Assay.

Detailed Protocol:

- **Cell Preparation:** Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of **Apoptosis Inducer 31** for the desired time period. Include untreated and positive controls.
- **Harvesting:** Carefully collect the culture medium (which contains floating apoptotic cells) and combine it with the adherent cells, which are harvested by trypsinization.

- **Washing:** Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[\[7\]](#)

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases, confirming a caspase-dependent mechanism.

Principle: The assay utilizes a specific caspase-3/7 substrate, DEVD, conjugated to a fluorescent reporter molecule (e.g., AMC - 7-amino-4-methylcoumarin). When cleaved by active caspase-3 or -7, the fluorophore is released and emits a fluorescent signal that can be quantified and is proportional to the enzyme's activity.[\[8\]](#)

Detailed Protocol:

- **Lysate Preparation:**
 - Seed and treat cells as described in the apoptosis assay protocol.
 - Harvest cells and wash with cold PBS.
 - Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
 - Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic extract).
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.

- Assay Reaction:
 - In a 96-well black plate, add 50 µg of protein lysate per well and adjust the volume with lysis buffer.
 - Prepare a reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC).
 - Add the reaction buffer to each well to initiate the reaction.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.^[9] The fold-increase in caspase activity can be determined by comparing the fluorescence of treated samples to untreated controls.

Conclusion and Future Directions

Apoptosis Inducer 31, with the chemical name 2-(4-nitroanilino)-3H-quinazolin-4-one, is a small molecule that has been identified as an inducer of caspase-dependent apoptosis. While its precise molecular target and the specifics of the signaling pathway it modulates remain to be elucidated in peer-reviewed literature, its classification provides a strong rationale for its investigation as a potential anti-cancer agent.

Future research should focus on:

- Identifying the direct molecular target(s) of **Apoptosis Inducer 31**.
- Elucidating the specific apoptosis signaling pathway (intrinsic, extrinsic, or both) that is activated by the compound.
- Conducting in vitro studies across a panel of cancer cell lines to determine its potency (IC₅₀ values) and selectivity.
- Performing in vivo studies in relevant animal models to assess its efficacy and safety profile.

A thorough characterization of its mechanism of action will be crucial for its potential development as a therapeutic agent. The protocols and background information provided in this

guide offer a framework for such investigations.

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